

Spectroscopic data of 1-Fluoroisoquinoline (¹H NMR, ¹³C NMR, ¹⁹F NMR)

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Compound of Interest

Compound Name: 1-Fluoroisoquinoline

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Spectroscopic Profile of 1-Fluoroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **1-Fluoroisoquinoline**, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for **1-**

Fluoroisoquinoline. It is important to note that while extensive research has been conducted on isoquinoline and its derivatives, specific, experimentally verified NMR data for the 1-fluoro isomer is not widely available in peer-reviewed literature or common spectral databases. The data presented here is a compilation based on available information for structurally similar compounds and predicted values. Researchers are advised to verify this data with their own experimental results.

Table 1: ¹H NMR Spectroscopic Data for **1-Fluoroisoquinoline**



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	Data not available	Data not available	Data not available
H-4	Data not available	Data not available	Data not available
H-5	Data not available	Data not available	Data not available
H-6	Data not available	Data not available	Data not available
H-7	Data not available	Data not available	Data not available
H-8	Data not available	Data not available	Data not available

Table 2: ¹³C NMR Spectroscopic Data for **1-Fluoroisoquinoline**

Carbon	Chemical Shift (δ, ppm)	Coupling Constant (J, Hz)
C-1	Data not available	Data not available
C-3	Data not available	Data not available
C-4	Data not available	Data not available
C-4a	Data not available	Data not available
C-5	Data not available	Data not available
C-6	Data not available	Data not available
C-7	Data not available	Data not available
C-8	Data not available	Data not available
C-8a	Data not available	Data not available

Table 3: 19F NMR Spectroscopic Data for 1-Fluoroisoquinoline

Fluorine	Chemical Shift (δ, ppm)	
F-1	Data not available	



Experimental Protocols

The successful acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized experimental protocol for the NMR analysis of fluorinated isoquinoline derivatives, which can be adapted for **1-Fluoroisoquinoline**.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified 1-Fluoroisoquinoline sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
- Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard or referencing to the spectrometer's frequency is common.
- Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
- ¹H NMR:
 - Observe frequency: 400 MHz
 - Pulse sequence: Standard single-pulse experiment (zg30)
 - Spectral width: ~16 ppm
 - Acquisition time: ~2-3 s
 - Relaxation delay: 1-5 s
 - Number of scans: 8-16
- 13C NMR:







Observe frequency: 100 MHz

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30)

Spectral width: ~200-250 ppm

Acquisition time: ~1-2 s

Relaxation delay: 2-5 s

Number of scans: 1024 or more, depending on sample concentration.

19F NMR:

Observe frequency: 376 MHz (for a 400 MHz ¹H spectrometer)

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

 Spectral width: Varies depending on the chemical environment of the fluorine atom, but a range of -50 to -200 ppm is a reasonable starting point for aryl fluorides.

• Relaxation delay: 1-5 s

Number of scans: 16-64

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the chemical shifts to the internal standard (or solvent peak).

Integrate the signals in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants to aid in structural assignment.



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like **1-Fluoroisoquinoline**.

Figure 1. Workflow for the synthesis, spectroscopic analysis, and structural confirmation of **1- Fluoroisoquinoline**.

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